
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a competitive inhibitor of ornithine decarboxylase, an enzyme that plays a key role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration.
Wirkmechanismus
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is a competitive inhibitor of ornithine decarboxylase, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ornithine decarboxylase, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to induce apoptosis in cancer cells via a polyamine-independent mechanism.
Biochemical and Physiological Effects:
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to a decrease in cell growth and induction of apoptosis. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, although the exact mechanism of action is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize in the lab. However, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol. One area of interest is the development of new (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol analogs with improved pharmacological properties. Another area of interest is the investigation of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a combination therapy with other anti-cancer drugs. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an area of ongoing research. Finally, the use of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol as a tool for studying the role of polyamines in various biological processes is an area of interest for researchers.
Synthesemethoden
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be synthesized through a multi-step process starting from 2,5-difluorobenzaldehyde. The first step involves the condensation of 2,5-difluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the corresponding ketone via a Swern oxidation. The final step involves the reduction of the ketone with sodium borohydride to yield (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMMKSMQULLHR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=C(C=CC(=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


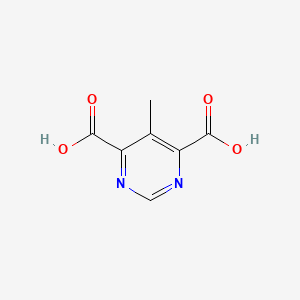

![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
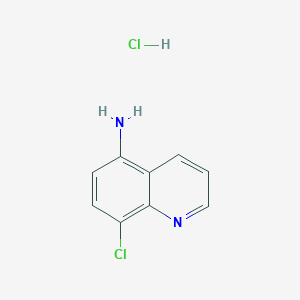
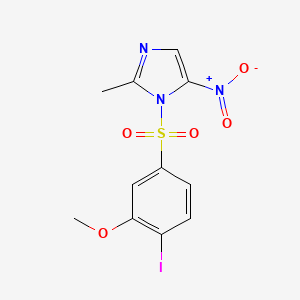

![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2859328.png)
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)
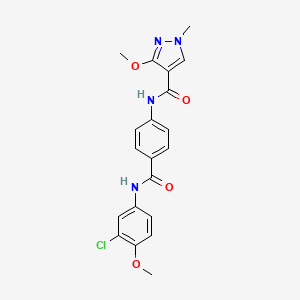
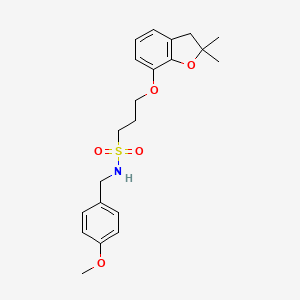

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)